Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is characterized by the presence of a methanone group attached to a phenyl ring, which is further substituted with a 5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The initial step involves the construction of the pyrrolo[2,3-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Bromination and Nitration: The pyrrolo[2,3-b]pyridine core is then subjected to bromination and nitration reactions to introduce the 5-bromo and 4-nitro substituents, respectively. These reactions are typically carried out using bromine or N-bromosuccinimide (NBS) and nitric acid under controlled conditions.
Coupling with Phenyl Methanone: The final step involves the coupling of the substituted pyrrolo[2,3-b]pyridine with phenyl methanone. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.
Industrial Production Methods
In an industrial setting, the production of Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- may involve optimized versions of the above synthetic routes. Large-scale production typically requires the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. Additionally, industrial production methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are employed.
Substitution: Reagents such as Grignard reagents (RMgX) or lithium halides (LiX) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use the compound to study its effects on various biological pathways and its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- involves its interaction with specific molecular targets, such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activity.
Pyrazolo[3,4-b]pyridine derivatives: These compounds are known for their activity as TRK inhibitors and have shown potential in cancer therapy.
Imidazole-containing compounds: These compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups enhances its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, its potent activity against FGFRs makes it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
858118-13-5 |
---|---|
Molecular Formula |
C14H8BrN3O3 |
Molecular Weight |
346.13 g/mol |
IUPAC Name |
(5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C14H8BrN3O3/c15-10-7-17-14-11(12(10)18(20)21)9(6-16-14)13(19)8-4-2-1-3-5-8/h1-7H,(H,16,17) |
InChI Key |
HCVKQULNLFVZMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC3=NC=C(C(=C23)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.